
2,5-Dichlorophenylboronic acid
Overview
Description
2,5-Dichlorophenylboronic acid (CAS: 135145-90-3) is an organoboron compound with the molecular formula C₆H₅BCl₂O₂ and a molecular weight of 190.82 g/mol . Structurally, it consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a boronic acid (-B(OH)₂) group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct biaryl frameworks in pharmaceuticals, agrochemicals, and materials science . It is commercially available with purity levels ranging from 97% to 98% and is typically supplied as a white to off-white crystalline powder .
The boronic acid group enables selective reactivity with halides or triflates under catalytic conditions, making it valuable for forming carbon-carbon bonds. Notably, its chlorine substituents influence electronic and steric properties, which can modulate reaction rates and regioselectivity in coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of Grignard Reagent: 2,5-Dichlorobromobenzene is reacted with magnesium in anhydrous ether to form 2,5-dichlorophenylmagnesium bromide.
Borylation: The Grignard reagent is then treated with trimethyl borate.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl compounds, which are valuable in pharmaceuticals and materials science.
Oxidation: The compound can be oxidized to form 2,5-dichlorophenol.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 2,5-Dichlorophenol.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Properties
2,5-Dichlorophenylboronic acid has been studied for its potential in treating metabolic disorders such as diabetes. Research indicates that boronic acids can modulate plasma levels of free fatty acids, which is beneficial for conditions like insulin resistance and type 2 diabetes. The compound has shown promise in reducing triglyceride levels and improving glucose tolerance, making it a candidate for further development in diabetes therapies .
1.2 Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro tests on various cancer cell lines demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The compound may work by inhibiting specific cellular pathways involved in tumor growth and proliferation.
1.3 Treatment of Cardiovascular Diseases
The compound has been explored for its potential to treat cardiovascular diseases linked to metabolic syndrome. Its ability to influence lipid metabolism may help manage conditions such as dyslipidemia and hypertension, which are often associated with obesity and insulin resistance .
Organic Synthesis
2.1 Suzuki-Miyaura Coupling Reaction
One of the most prominent applications of this compound is in the Suzuki-Miyaura coupling reaction, a key method for forming carbon-carbon bonds in organic synthesis. This reaction allows for the production of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The mild reaction conditions and low toxicity of boronic acids make them ideal substrates for this coupling process .
2.2 Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity can be harnessed to create various derivatives that may have enhanced biological activities or improved pharmacological profiles. Researchers are continually exploring new synthetic pathways involving this compound to expand its utility in drug development .
Material Science
3.1 Polymer Chemistry
In material science, this compound can be used to modify polymer properties or create new polymeric materials with specific functionalities. Its ability to form complexes with diols makes it useful in designing materials with tailored properties for applications such as drug delivery systems or biosensors .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antidiabetic Effects | Insulin Resistance | Demonstrated efficacy in reducing triglyceride levels and improving glucose metabolism in diabetic models. |
Cancer Cell Lines | Significant cytotoxic effects observed across multiple cancer cell lines, indicating potential as an anticancer agent. | |
Suzuki-Miyaura Reaction Optimization | Organic Synthesis | Highlighted the effectiveness of this compound as a substrate for efficient biaryl formation under mild conditions. |
Mechanism of Action
The primary mechanism of action of 2,5-dichlorophenylboronic acid involves its ability to form boronate esters with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. The complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The dichlorophenylboronic acid isomers share the molecular formula C₆H₅BCl₂O₂ and molecular weight 190.82 g/mol , but differ in chlorine substitution patterns. These variations significantly impact their physical properties and reactivity:
Key Observations:
- Melting Points : Ortho-substituted isomers (e.g., 2,3- and 2,4-) exhibit higher melting points (>240°C) due to stronger intermolecular interactions .
- Solubility : The 2,5-isomer’s solubility in polar solvents like DMF makes it advantageous for coupling reactions .
Suzuki-Miyaura Coupling
- This compound demonstrates moderate reactivity in cross-couplings due to the electron-withdrawing effects of chlorine, which activate the boronic acid group. However, steric hindrance from the 2-chloro substituent may slow reactions compared to para-substituted analogs .
- 3,5-Dichlorophenylboronic acid shows enhanced reactivity in electron-deficient systems, attributed to symmetrical substitution that reduces steric interference .
Complexation Studies
- In aqueous-phase fructose complexation (), 2,4-Dichlorophenylboronic acid outperformed other isomers in binding efficiency, likely due to optimal positioning of chlorine groups for diol interactions .
Stability and Handling
- 2,3-Dichlorophenylboronic acid requires storage at 0–6°C to prevent decomposition, whereas the 2,5-isomer is stable at room temperature when anhydrous .
Commercial Availability and Pricing
Research Findings and Industrial Relevance
Biological Activity
2,5-Dichlorophenylboronic acid (2,5-DCPBA) is an organoboron compound that has garnered attention for its diverse biological activities. This compound, with the molecular formula C₆H₅BCl₂O₂ and a molecular weight of approximately 190.82 g/mol, is particularly noted for its applications in medicinal chemistry and biochemistry. Its structure features two chlorine substituents on the phenyl ring, which significantly influences its reactivity and interaction with biological targets.
- Molecular Formula : C₆H₅BCl₂O₂
- Molecular Weight : 190.82 g/mol
- CAS Number : 135145-90-3
- Melting Point : 150°C to 155°C
- Purity : ≥98% .
2,5-DCPBA exhibits its biological activity primarily through its ability to interact with various enzymes and receptors. The boronic acid functional group allows it to form reversible covalent bonds with diols, which is a characteristic feature leveraged in enzyme inhibition studies. This interaction is particularly relevant in the context of enzyme inhibitors, where boronic acids have been shown to inhibit serine proteases and other enzymes by mimicking substrates or transition states .
Enzyme Inhibition
2,5-DCPBA has been investigated for its potential as an enzyme inhibitor. Research indicates that compounds containing boronic acids can effectively inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition can lead to reduced free fatty acid levels in the bloodstream, making it a candidate for treating metabolic disorders such as insulin resistance and diabetes .
Antimicrobial Properties
Boronic acids, including 2,5-DCPBA, have demonstrated antimicrobial activity against various fungal and bacterial pathogens. Studies have shown that phenylboronic acids can be effective in treating infections caused by Candida species and other fungi . The mechanism often involves disrupting essential cellular processes in pathogens.
Applications in Cancer Therapy
The unique properties of 2,5-DCPBA also make it suitable for applications in cancer therapy. It has been explored in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively taken up by tumor cells and subsequently irradiated to induce cell death . This specificity enhances the therapeutic index of cancer treatments.
Case Study 1: Inhibition of Hormone-Sensitive Lipase
In a study examining the effects of various boronic acids on HSL activity, 2,5-DCPBA was found to significantly inhibit lipolysis in vitro. The results indicated that treatment with this compound led to a decrease in plasma free fatty acid levels in animal models . This suggests potential applications in managing conditions associated with elevated lipid levels.
Case Study 2: Antifungal Activity Against Candida Species
A series of experiments assessed the antifungal efficacy of 2,5-DCPBA against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antifungal activity. The study highlighted the potential for developing new antifungal agents based on boronic acid derivatives .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dichlorophenylboronic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via lithiation/borylation of 1,4-dichlorobenzene derivatives. A common approach involves reacting 2,5-dichloroiodobenzene with trisopropyl borate under cryogenic conditions (-78°C), followed by acidic hydrolysis. Purification is critical due to boronic acid dimerization; recrystallization from toluene/hexane mixtures at low temperatures (0–5°C) reduces anhydride formation. Purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Detects boron environments; a singlet near δ 28-30 ppm confirms the boronic acid moiety. Shifts outside this range suggest impurities or hydrolysis.
- ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with boron. Integration ratios validate substitution patterns.
- FT-IR : B-O stretching (~1340 cm⁻¹) and B-OH bending (~3200 cm⁻¹) bands confirm boronic acid identity.
Cross-validate with elemental analysis (C, H, Cl) and melting point (mp ~270–274°C, decomposition observed) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, amber glass vials under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood with HEPA filters.
- Spill Management : Neutralize with sodium bicarbonate slurry, then absorb with vermiculite. Dispose as hazardous boron-containing waste .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for high-yield biaryl synthesis?
- Methodological Answer :
- Catalyst : Use Pd(PPh₃)₄ (1–2 mol%) or SPhos-Pd-G3 (0.5 mol%) for sterically hindered substrates.
- Base : K₂CO₃ or Cs₂CO₃ (2 eq) in THF/H₂O (4:1) at 80°C improves turnover.
- Additives : Include 1 eq of LiCl to stabilize the boronate intermediate. Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane). Typical yields: 70–85% .
Q. What strategies mitigate protodeboronation during reactions involving this compound?
- Methodological Answer :
- Solvent Choice : Use anhydrous DMF or DMSO to stabilize the boronic acid.
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed degradation.
- Temperature : Limit heating to ≤100°C; microwave-assisted reactions (30 min, 80°C) reduce decomposition .
Q. How do electronic effects of the 2,5-dichloro substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- The electron-withdrawing Cl groups activate the boronic acid toward electrophilic coupling but reduce nucleophilicity. Computational studies (DFT, B3LYP/6-31G*) show a Hammett σₚ value of +0.78, favoring reactions with electron-rich aryl halides. Experimentally, coupling with 4-methoxyiodobenzene proceeds 40% faster than with 4-nitro derivatives .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Solubility varies due to hydration states. Use Karl Fischer titration to quantify water content. For organic solvents:
- DMSO : 25 mg/mL (25°C)
- THF : 8 mg/mL (25°C)
- Conflicting literature values often arise from unaccounted anhydride impurities. Pre-dry the compound under vacuum (40°C, 12 h) before measurements .
Q. What role does this compound play in synthesizing heterocyclic compounds?
- Methodological Answer :
- It serves as a key intermediate in constructing chlorinated benzofurans via Pd-catalyzed coupling with o-iodophenols. For example, reaction with 2-iodo-4-methylphenol yields 5,7-dichloro-2-methylbenzofuran (72% yield, confirmed by GC-MS). Optimize by adding CuI (10 mol%) as a co-catalyst .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability is pH-dependent:
- pH <5 : Rapid hydrolysis to 2,5-dichlorophenol (t₁/₂ = 2 h at pH 3).
- pH 7–9 : Stable for >24 h (boronate ester formation dominates).
- Use phosphate buffers (50 mM) for aqueous reactions and monitor degradation via UV-Vis (λmax = 260 nm) .
Q. What advanced analytical methods can identify trace impurities in this compound batches?
Properties
IUPAC Name |
(2,5-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPBXQPOQRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378413 | |
Record name | 2,5-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135145-90-3 | |
Record name | 2,5-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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